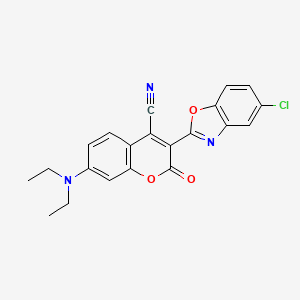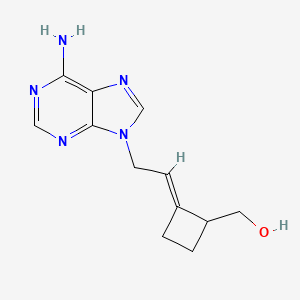
N,2-Dimethyl-3-propyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline core is then alkylated using appropriate alkyl halides to introduce the propyl and undec-10-en-1-yl groups.
Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl or undec-10-en-1-yl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,2-Dimethyl-3-propylquinolin-4-amine: Lacks the undec-10-en-1-yl group, which may affect its biological activity and applications.
N,2-Dimethylquinolin-4-amine: Lacks both the propyl and undec-10-en-1-yl groups, resulting in different chemical and biological properties.
N-Propylquinolin-4-amine:
Uniqueness
N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the undec-10-en-1-yl group, in particular, may enhance its interactions with biological targets and improve its solubility and bioavailability.
Properties
CAS No. |
88484-73-5 |
|---|---|
Molecular Formula |
C25H38N2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
N,2-dimethyl-3-propyl-N-undec-10-enylquinolin-4-amine |
InChI |
InChI=1S/C25H38N2/c1-5-7-8-9-10-11-12-13-16-20-27(4)25-22(17-6-2)21(3)26-24-19-15-14-18-23(24)25/h5,14-15,18-19H,1,6-13,16-17,20H2,2-4H3 |
InChI Key |
UGPCTHNRLSLUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N=C1C)N(C)CCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




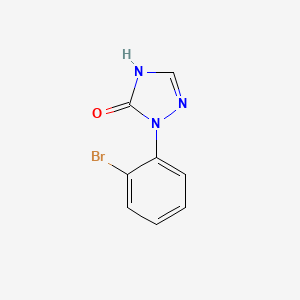
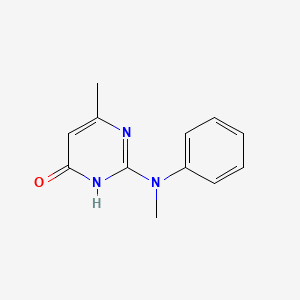


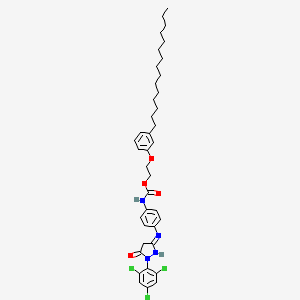
![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)
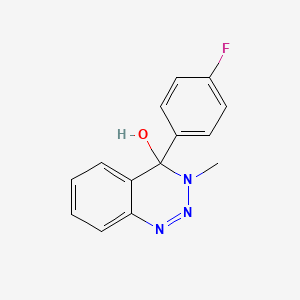


![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)
